molecular formula C12H13N3O2S B7776538 Ethyl (2-amino-4-phenyl-1,3-thiazol-5-yl)carbamate

Ethyl (2-amino-4-phenyl-1,3-thiazol-5-yl)carbamate

Cat. No.: B7776538
M. Wt: 263.32 g/mol
InChI Key: HBBXVHSSAMNUHH-UHFFFAOYSA-N
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Description

Ethyl (2-amino-4-phenyl-1,3-thiazol-5-yl)carbamate is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties . The presence of the thiazole ring in this compound contributes to its potential as a pharmacologically active agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-amino-4-phenyl-1,3-thiazol-5-yl)carbamate typically involves the reaction of 2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring is susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl (2-amino-4-phenyl-1,3-thiazol-5-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2-amino-4-phenyl-1,3-thiazol-5-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of ethyl (2-amino-4-phenyl-1,3-thiazol-5-yl)carbamate, known for its antimicrobial properties.

    4-Phenylthiazole: Shares the thiazole ring and phenyl group, exhibiting similar biological activities.

    Thiazole-4-carboxylic acid: Another thiazole derivative with diverse biological activities

Uniqueness: this compound is unique due to the presence of both the ethyl carbamate and thiazole moieties, which contribute to its distinct pharmacological profile. Its combination of antimicrobial, anti-inflammatory, and potential antitumor activities makes it a valuable compound for further research and development .

Properties

IUPAC Name

ethyl N-(2-amino-4-phenyl-1,3-thiazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-2-17-12(16)15-10-9(14-11(13)18-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBXVHSSAMNUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N=C(S1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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